molecular formula C19H15ClN2OS B2574568 (2E,5Z)-3-allyl-5-(2-chlorobenzylidene)-2-(phenylimino)thiazolidin-4-one CAS No. 359817-42-8

(2E,5Z)-3-allyl-5-(2-chlorobenzylidene)-2-(phenylimino)thiazolidin-4-one

Cat. No. B2574568
CAS RN: 359817-42-8
M. Wt: 354.85
InChI Key: YLCCWBYOLBTXIC-WMUNDEBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,5Z)-3-allyl-5-(2-chlorobenzylidene)-2-(phenylimino)thiazolidin-4-one, commonly known as CBZ-Thiazolidinone, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. In

Scientific Research Applications

Heterocyclic Synthesis and Structural Elucidation

Thiazolidinones, including derivatives like (2E,5Z)-3-allyl-5-(2-chlorobenzylidene)-2-(phenylimino)thiazolidin-4-one, serve as key intermediates in the synthesis of various heterocyclic compounds. Behbehani and Ibrahim (2012) demonstrated the use of 4-thiazolidinones as intermediates for creating a range of derivatives, including 2-arylimino-5-arylidene-4-thiazolidinones, through nucleophilic addition reactions. These derivatives were further utilized in the synthesis of enamines and polyfunctionally substituted fused pyrimidine derivatives, showcasing the compound's versatility in heterocyclic synthesis. The structural configurations of these derivatives were confirmed using X-ray single crystal technique, highlighting its importance in determining molecular geometries and potential Z/E isomerism (Behbehani & Ibrahim, 2012).

Pharmacological Screening

In the realm of pharmacology, derivatives of thiazolidin-4-one, including those similar to the specified compound, have been synthesized and evaluated for various biological activities. Bhalgat et al. (2014) synthesized fourteen derivatives comprising the 5-benzylidene-2-(phenylimino)-thiazolidin-4-one moiety and tested them for electrocardiographic, antiarrhythmic, and antihypertensive activities. Their findings indicated that these compounds' pharmacological effects could be attributed to their Ca(++) ion channel antagonistic properties, underscoring the potential medicinal applications of thiazolidinone derivatives (Bhalgat, Darda, Bothara, Bhandari, Gandhi, & Ramesh, 2014).

Synthetic Methodologies

The synthesis of thiazolidin-4-one derivatives, including the compound , often involves eco-friendly and efficient methodologies. Meng et al. (2012) developed an environmentally friendly method for synthesizing 2-iminothiazolidin-4-ones, highlighting the significance of green chemistry in the preparation of these compounds. Their method, which involves the use of water as a solvent, offers an eco-friendly alternative for industrial-scale synthesis, emphasizing the compound's role in promoting sustainable chemical practices (Meng, Zheng, Dong, & Qu, 2012).

properties

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2OS/c1-2-12-22-18(23)17(13-14-8-6-7-11-16(14)20)24-19(22)21-15-9-4-3-5-10-15/h2-11,13H,1,12H2/b17-13-,21-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCCWBYOLBTXIC-FZECDQFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=CC=C2Cl)/SC1=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,5Z)-3-allyl-5-(2-chlorobenzylidene)-2-(phenylimino)thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.